molecular formula C18H18BrNO5S B11703128 Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11703128
M. Wt: 440.3 g/mol
InChI Key: OQISDNVNXDFRPY-UHFFFAOYSA-N
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Description

Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a bromophenyl group, a carbonyl group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and carbonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar compounds to Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate include other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18BrNO5S

Molecular Weight

440.3 g/mol

IUPAC Name

diethyl 5-[(2-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H18BrNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-8-6-7-9-12(11)19/h6-9H,4-5H2,1-3H3,(H,20,21)

InChI Key

OQISDNVNXDFRPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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